2-(1-Methylcyclopropyl)acetonitrile

Description

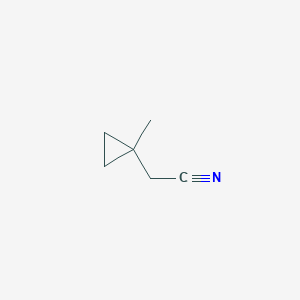

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAHMXXIOTQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 1 Methylcyclopropyl Acetonitrile

Strategies for the Construction of the 1-Methylcyclopropyl Ring System

The formation of the sterically demanding 1-methylcyclopropyl ring is a critical step in the synthesis of the target molecule. Key strategies include cyclopropanation reactions of appropriately substituted alkenes and ring-closure approaches.

A prominent method for forming cyclopropane (B1198618) rings is the cyclopropanation of alkenes. The Simmons-Smith reaction and its modifications are particularly relevant for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane ring in a stereospecific manner. wikipedia.org

For the synthesis of the 1-methylcyclopropyl moiety, a suitable starting material would be a substituted alkene such as 2-methyl-2-propen-1-ol. The presence of the hydroxyl group can direct the cyclopropanation reaction, often leading to high diastereoselectivity. organic-chemistry.orgwiley-vch.de The general scheme for this approach is as follows:

Scheme 1: Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol.

The reactive intermediate, often represented as iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Key features of the Simmons-Smith reaction include:

Stereospecificity: The configuration of the substituents on the alkene is retained in the cyclopropane product. wikipedia.org

Directing Effects: The presence of a hydroxyl group in the substrate, as in allylic alcohols, can chelate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond. organic-chemistry.org

Intramolecular cyclization presents an alternative and powerful strategy for the formation of cyclopropane rings. wikipedia.org This approach involves a molecule containing both a nucleophilic center and a leaving group, which react within the same molecule to form a cyclic product.

A plausible route to a 1-methylcyclopropyl derivative involves the intramolecular cyclization of a suitably substituted precursor. For instance, a compound with a leaving group on a tertiary carbon and a nucleophilic carbanion on the γ-carbon could undergo a 3-exo-tet ring closure.

Patents describing the synthesis of related cyclopropane structures, such as 1-(hydroxymethyl)cyclopropylacetonitrile, utilize ring-closing strategies starting from acyclic precursors like pentaerythritol (B129877) or dibromoneopentyl glycol. patsnap.comgoogle.comgoogle.comgoogle.compatsnap.com These methods often involve the formation of a cyclic intermediate which is then opened to form the desired cyclopropane derivative. For example, a common industrial route to cyclopropane derivatives involves the cyclization of 1,3-dihalides with zinc. google.com

Introduction of the Acetonitrile (B52724) Functionality

Once the 1-methylcyclopropyl core is established, the next critical step is the introduction of the acetonitrile group (-CH₂CN). This can be achieved through several reliable methods.

A widely used method for the synthesis of nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. taylorandfrancis.com In the context of synthesizing 2-(1-Methylcyclopropyl)acetonitrile, a precursor such as (1-methylcyclopropyl)methyl halide would be required. This halide can be prepared from the corresponding alcohol, (1-methylcyclopropyl)methanol, which is obtained from the cyclopropanation of 2-methyl-2-propen-1-ol as described in section 2.1.1.

The conversion of (1-methylcyclopropyl)methanol to the corresponding halide can be achieved using various halogenating agents. The subsequent cyanation reaction would proceed as follows:

Scheme 2: Cyanation of a (1-methylcyclopropyl)methyl halide.

The choice of cyanide salt (e.g., sodium cyanide, potassium cyanide, or copper(I) cyanide) and reaction conditions (solvent, temperature, phase-transfer catalyst) are crucial for optimizing the yield and minimizing side reactions. google.comtaylorandfrancis.com For instance, the use of a phase-transfer catalyst can be beneficial for reactions involving sparingly soluble cyanide salts. taylorandfrancis.com

Patents for the synthesis of the related compound 1-(hydroxymethyl)cyclopropylacetonitrile describe the reaction of a bromomethyl derivative with cuprous cyanide in an organic solvent like DMF. google.com

An alternative approach to introduce the acetonitrile functionality is through the dehydration of a primary amide. This method involves first preparing 2-(1-methylcyclopropyl)acetamide, which can then be dehydrated to the target nitrile. The acetamide (B32628) can be synthesized from the corresponding carboxylic acid, 2-(1-methylcyclopropyl)acetic acid.

Scheme 3: Synthesis of this compound from the corresponding carboxylic acid.

The conversion of the carboxylic acid to the primary amide can be achieved through various standard methods, such as activation of the carboxylic acid (e.g., as an acid chloride or mixed anhydride) followed by reaction with ammonia. The subsequent dehydration of the amide to the nitrile is a common transformation and can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). Photochemical methods for the dehydration of amides have also been reported. google.comnih.gov

Multi-Step Synthetic Sequences and Optimization Protocols

Sequence A: Based on Cyclopropanation and Cyanation

Cyclopropanation: Simmons-Smith reaction of 2-methyl-2-propen-1-ol to yield (1-methylcyclopropyl)methanol.

Halogenation: Conversion of (1-methylcyclopropyl)methanol to (1-methylcyclopropyl)methyl bromide or chloride.

Cyanation: Nucleophilic substitution of the halide with a cyanide salt to afford this compound.

Optimization of this sequence would involve:

Selecting the most efficient Simmons-Smith conditions (e.g., choice of zinc reagent and solvent).

Optimizing the halogenation step to maximize yield and minimize rearrangement byproducts.

Fine-tuning the cyanation reaction conditions (cyanide source, solvent, temperature, and use of a phase-transfer catalyst) to ensure complete conversion.

Sequence B: Based on Carboxylic Acid Derivative Transformation

Synthesis of the Carboxylic Acid: This could potentially be achieved through various routes, for instance, via a malonic ester synthesis with a (1-methylcyclopropyl)methyl halide.

Amidation: Conversion of 2-(1-methylcyclopropyl)acetic acid to 2-(1-methylcyclopropyl)acetamide.

Dehydration: Dehydration of the amide to yield this compound.

Optimization of this sequence would focus on:

Developing an efficient synthesis for the starting carboxylic acid.

Ensuring high conversion in the amidation step.

Selecting a mild and effective dehydrating agent to avoid degradation of the cyclopropane ring.

The following table summarizes the key reactions and potential starting materials for the synthesis of this compound.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| Ring Formation | Simmons-Smith Cyclopropanation | 2-Methyl-2-propen-1-ol | CH₂I₂, Zn-Cu or Et₂Zn | (1-Methylcyclopropyl)methanol |

| Functional Group Interconversion | Halogenation | (1-Methylcyclopropyl)methanol | PBr₃, SOCl₂, etc. | (1-Methylcyclopropyl)methyl halide |

| Nitrile Introduction | Cyanation | (1-Methylcyclopropyl)methyl halide | NaCN, KCN, or CuCN | This compound |

| Alternative Nitrile Introduction | Amide Dehydration | 2-(1-Methylcyclopropyl)acetamide | P₂O₅, SOCl₂, TFAA | This compound |

Convergent Synthesis Strategies

Based on available scientific literature, specific convergent synthesis strategies for this compound have not been detailed. Convergent synthesis, which involves the preparation of key fragments of the target molecule followed by their assembly, does not appear to be a commonly reported route for this particular compound.

Linear Synthesis Approaches

While direct linear synthesis routes for this compound are not explicitly described, the synthesis of the closely related 1-(Hydroxymethyl)cyclopropylacetonitrile offers a plausible blueprint. A theoretical linear approach to this compound could involve the initial formation of a 1-methylcyclopropyl intermediate, which is then functionalized to introduce the acetonitrile moiety.

A potential, though not explicitly documented, linear pathway could start from (1-methylcyclopropyl)methanol. This starting material could be converted to a better leaving group, such as a tosylate or a halide (e.g., (1-methylcyclopropyl)methyl bromide). Subsequent nucleophilic substitution with a cyanide source, such as sodium cyanide, would then yield the target molecule, this compound.

For the analogous and well-documented synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile, several linear approaches have been reported. One prominent method begins with pentaerythritol. google.compatsnap.com This multi-step synthesis involves:

Bromination: Pentaerythritol is treated with hydrobromic acid and sulfuric acid to produce tribromoneopentyl alcohol. patsnap.com

Acetylation: The resulting alcohol is acetylated to form 3-bromo-2,2-bis(bromomethyl)propyl acetate. patsnap.com

Cyclization: Ring closure is then effected to create the cyclopropane ring.

Cyanation: The final step involves the introduction of the acetonitrile group.

Another described method for synthesizing 1-(Hydroxymethyl)cyclopropylacetonitrile involves the reaction of 1-bromomethyl cyclopropyl-carbinol with a cyanide source, such as cuprous cyanide or sodium cyanide, under alkaline conditions in an organic solvent like dimethylformamide (DMF). google.com

The table below summarizes a selection of reaction conditions found for the synthesis of the related compound, 1-(Hydroxymethyl)cyclopropylacetonitrile.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1-Bromomethyl cyclopropyl-carbinol | Cuprous Cyanide, Sodium Carbonate | DMF | 70°C | 8 hours | 88.02% | google.com |

| 1-Bromomethyl cyclopropyl-carbinol | Sodium Cyanide, Sodium Carbonate | DMF | 60°C | 10 hours | 90.02% | dntb.gov.ua |

| Pentaerythritol | 1. HBr, H₂SO₄, Acetic Acid; 2. Ac₂O; 3. Zn powder; 4. NaCN or KCN | Various | 30-50°C (cyanation step) | 6-8 hours (cyanation step) | Not specified |

Purification and Isolation Techniques for Synthetic Intermediates

Following the cyanation reaction to produce 1-(Hydroxymethyl)cyclopropylacetonitrile, a typical workup procedure involves quenching the reaction, followed by extraction with an organic solvent such as dichloromethane. google.com The combined organic phases are then dried using a drying agent like anhydrous sodium sulfate. google.com

After drying, the solvent is removed, often under reduced pressure, to yield the crude product as an oil. google.com The final purification of the target compound is achieved through vacuum distillation. For instance, 1-(Hydroxymethyl)cyclopropylacetonitrile has been purified by collecting the fraction that distills at 140-141°C under a pressure of 20 mmHg. google.comdntb.gov.ua

For intermediates in the synthesis starting from pentaerythritol, purification often involves liquid-liquid extraction to separate the desired product from the reaction mixture. For example, after the cyclization step, the organic phase containing the intermediate is washed, and the solvent is removed by distillation under reduced pressure.

| Intermediate/Product | Purification/Isolation Method | Details | Reference |

| 1-(Hydroxymethyl)cyclopropylacetonitrile | Extraction & Distillation | Extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by vacuum distillation (140-141°C / 20 mmHg). | google.comdntb.gov.ua |

| Crude Compound from cyclization | Extraction & Concentration | The organic phase is washed with a sodium bicarbonate solution, and the solvent is removed by distillation under reduced pressure. |

Mechanistic Investigations of Reactions Involving 2 1 Methylcyclopropyl Acetonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com This reactivity is central to its utility as a synthetic intermediate.

Nucleophilic Additions to the Nitrile Carbon

The addition of nucleophiles to the nitrile carbon is a fundamental transformation, converting the sp-hybridized carbon to an sp²-hybridized imine anion intermediate. masterorganicchemistry.com This intermediate can then be protonated or undergo further reaction.

Strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents) add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to yield a ketone. For 2-(1-methylcyclopropyl)acetonitrile, this provides a route to synthesize various ketones bearing the 1-methylcyclopropylmethyl moiety.

Weaker, reversible nucleophiles can also add to the nitrile group. For instance, the addition of hydrogen cyanide (HCN), typically generated in situ from sodium cyanide and a weak acid, leads to the formation of hydroxynitriles. chemguide.co.uk The reaction is initiated by the attack of the cyanide ion on the electrophilic nitrile carbon. chemguide.co.uk

Modern methods have also explored the in situ formation of silyl (B83357) ketene (B1206846) imines from acetonitrile (B52724) using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base. This nucleophilic species can then react with various electrophiles. richmond.edu

Table 1: Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | Iminium salt | 1-(1-Methylcyclopropyl)propan-2-one, Phenyl derivative |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion / Dianion | 2-(1-Methylcyclopropyl)ethan-1-amine |

| Cyanide | NaCN / H₂SO₄ | Cyanohydrin anion | 2-(1-Methylcyclopropyl)malononitrile |

| Alkoxide | Sodium Methoxide (NaOMe) | Imidate | Methyl 2-(1-methylcyclopropyl)acetimidate |

Reductions of the Acetonitrile Moiety

The nitrile group can be fully reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. numberanalytics.commasterorganicchemistry.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). chemistrysteps.com The first hydride attacks the electrophilic carbon to form an imine anion. This intermediate is still susceptible to reduction and rapidly accepts a second hydride ion to form a dianion, which is then protonated during aqueous workup to yield the primary amine, 2-(1-methylcyclopropyl)ethan-1-amine. chemistrysteps.com

A partial reduction to an aldehyde is also possible using a milder, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds one equivalent of hydride to form an iminium anion. At low temperatures, this intermediate is stable. Subsequent hydrolysis during workup converts the imine to an aldehyde, yielding (1-methylcyclopropyl)acetaldehyde. chemistrysteps.com

Table 2: Reduction of this compound

| Reagent | Conditions | Product | Reaction Type |

|---|

Hydrolysis and Related Transformations

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. organicchemistrytutor.com A series of proton transfers leads to the formation of an intermediate amide, 2-(1-methylcyclopropyl)acetamide. Under the reaction conditions, this amide is then protonated at its carbonyl oxygen and attacked by water, ultimately leading to the formation of 2-(1-methylcyclopropyl)acetic acid and an ammonium (B1175870) ion. organicchemistrytutor.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. If milder conditions are used, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com However, with heating, the hydroxide ion attacks the carbonyl carbon of the amide intermediate, leading to a tetrahedral intermediate that expels an amide anion (NH₂⁻) to form the carboxylate salt, sodium 2-(1-methylcyclopropyl)acetate. Ammonia is also produced. Acidification in a separate workup step is required to obtain the free carboxylic acid. libretexts.orgyoutube.com

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles. This strain energy makes the ring susceptible to opening under various conditions, a reaction pathway that can compete with or follow transformations at the nitrile group.

Ring-Opening Reactions Under Acidic or Basic Conditions

Under strong acidic conditions, the cyclopropane ring can undergo electrophilic attack, typically by a proton. Protonation of a cyclopropane C-C bond can lead to a corner-protonated or edge-protonated species that opens to form a carbocation. In the case of this compound, this would likely lead to a homoallylic carbocation. This reactive intermediate can then be trapped by a nucleophile present in the medium. For example, in the presence of acetonitrile itself, a Ritter-type reaction can occur where the nitrile nitrogen acts as the nucleophile, leading to an N-substituted amide after hydrolysis. researchgate.net Studies on related N-cyclopropylamides have shown that Lewis acids can also promote ring-opening to form products like N-(2-chloropropyl)amides or oxazolines. rsc.org

Solvolysis studies on related bicyclic systems containing both aziridine (B145994) and cyclopropane rings have shown that the two strained rings can act in a conjugated fashion, facilitating the opening of both rings under acidic conditions. researchgate.net While the nitrile group is less reactive than an aziridine, this suggests that activation of the nitrile group could be electronically coupled to the cleavage of the cyclopropyl ring.

Ring-opening under basic conditions is generally less common. While a strong base could deprotonate the carbon alpha to the nitrile, the resulting carbanion is not typically prone to inducing ring-opening of the adjacent cyclopropane.

Metal-Catalyzed Ring Modifications and Insertions

Transition metals can activate the strained C-C bonds of a cyclopropane ring, leading to a variety of transformations. While specific studies on this compound are not prevalent, mechanistic principles can be drawn from related systems. For example, nickel catalysts have been shown to mediate the C-C bond activation and difunctionalization of cyclopropyl ketones. mdpi.com A plausible mechanism for this compound could involve oxidative addition of a low-valent metal (e.g., Ni(0) or Rh(I)) into one of the cyclopropyl C-C bonds to form a metallacyclobutane intermediate. This intermediate could then undergo further reactions such as reductive elimination, β-hydride elimination, or insertion of other molecules like alkenes or alkynes, leading to more complex carbocyclic or heterocyclic structures.

The nitrile group itself can act as a coordinating ligand, potentially directing the metal catalyst to the adjacent cyclopropyl ring and influencing the regioselectivity of the ring-opening process.

Table 3: Potential Metal-Catalyzed Ring-Opening Reactions

| Catalyst Type | Proposed Intermediate | Potential Outcome |

|---|---|---|

| Nickel(0) Complex | Nickelacyclobutane | Cross-coupling with organozinc reagents |

| Rhodium(I) Complex | Rhodacyclobutane | Carbonylative ring expansion (with CO) |

| Palladium(0) Complex | π-allyl Palladium Complex | Nucleophilic attack to form allylic products |

Radical-Mediated Cyclopropyl Rearrangements

The cyclopropylmethyl radical, a key potential intermediate in radical reactions of this compound, is a classic example of a system prone to rapid rearrangement. In principle, homolytic cleavage of a bond, such as a C-H bond at the alpha-position to the nitrile, or other radical-initiating processes could generate a radical species.

Generally, cyclopropylmethyl radicals undergo an extremely fast ring-opening reaction to form the homoallyl radical. This rearrangement is driven by the release of the significant ring strain inherent in the three-membered cyclopropane ring. The rate of this rearrangement is so high that it is often used as a "radical clock" to time other fast radical reactions. While no specific studies on this compound have been documented, the presence of the methyl group on the cyclopropane ring would be expected to influence the stability of the potential radical intermediates and the products of rearrangement.

Reactivity of the Alpha-Protons to the Nitrile Group

Deprotonation and Enolate Chemistry

The abstraction of an alpha-proton from a nitrile is typically achieved using a strong base in a non-protic solvent. For nitriles, which are less acidic than ketones or aldehydes, very strong bases are required to achieve complete conversion to the enolate anion.

Table 1: Commonly Used Bases for Enolate Formation

| Base | Abbreviation | Solvent | pKa of Conjugate Acid |

|---|---|---|---|

| Lithium diisopropylamide | LDA | THF | ~36 |

| Sodium hydride | NaH | THF, DMF | ~45 |

| Sodium amide | NaNH₂ | Liquid NH₃ | ~34 |

Data sourced from general organic chemistry principles.

The resulting nitrile-stabilized anion is a potent nucleophile. It exists as a resonance hybrid with the negative charge delocalized between the alpha-carbon and the nitrogen atom. While the major resonance contributor places the negative charge on the more electronegative nitrogen atom, reactions with electrophiles typically occur at the carbon atom.

Alkylation, Acylation, and Related Carbon-Carbon Bond Forming Reactions

Once formed, the nitrile-stabilized anion of this compound would be expected to participate in a variety of crucial carbon-carbon bond-forming reactions.

Alkylation: This reaction involves the nucleophilic attack of the anion on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an S(_N)2-type displacement. This process allows for the introduction of an alkyl group at the alpha-position. The reaction is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions.

Acylation: Similarly, the anion can react with acylating agents, such as acid chlorides or anhydrides. This would introduce an acyl group at the alpha-position, leading to the formation of a β-ketonitrile. These products are versatile intermediates in organic synthesis.

Although specific examples for this compound are not documented, the general reaction schemes for nitrile alkylation and acylation are well-established.

Integrated Reaction Pathways Involving Multiple Functionalities

The structure of this compound contains two key functionalities: the cyclopropane ring and the nitrile group. This allows for the possibility of reactions that selectively target one group while leaving the other intact (chemoselectivity) or that occur at a specific position when multiple reactive sites are available (regioselectivity).

Regioselective Reactions

Regioselectivity describes the preference for a reaction to occur at one specific site or region of a molecule over another. For this compound, regioselectivity would be a key consideration in reactions involving the enolate. For instance, if the molecule were modified to contain other potentially acidic protons, the choice of base and reaction conditions could determine which proton is abstracted, leading to different regioisomeric enolates and, subsequently, different products upon reaction with an electrophile. Theoretical studies on other nitrile-containing compounds have demonstrated how computational analysis can predict chemo- and regioselectivity in complex reactions.

Advanced Spectroscopic and Structural Elucidation of 2 1 Methylcyclopropyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy provides a detailed map of the atomic connectivity and spatial relationships within the 2-(1-Methylcyclopropyl)acetonitrile molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is possible.

High-Resolution ¹H NMR Studies

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene (B1212753), and cyclopropyl (B3062369) protons. The symmetry of the molecule plays a crucial role in the appearance of the spectrum. The two methylene protons on the cyclopropane (B1198618) ring adjacent to the acetonitrile (B52724) group are diastereotopic, as are the two protons on the opposite side of the ring, leading to complex splitting patterns.

The methyl group (CH₃) attached to the quaternary carbon of the cyclopropane ring typically appears as a singlet in the upfield region of the spectrum. The methylene protons (CH₂) of the acetonitrile group also produce a singlet, as they have no adjacent protons to couple with. The four protons on the cyclopropane ring are expected to appear as two sets of multiplets, reflecting their distinct chemical environments and geminal and vicinal coupling interactions.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on standard chemical shift values and coupling constants for similar structural motifs. Solvent: CDCl₃, Frequency: 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | s | 3H | C1-CH₃ |

| ~2.40 | s | 2H | -CH₂CN |

| ~0.60 - 0.70 | m | 2H | Cyclopropyl CH₂ |

| ~0.75 - 0.85 | m | 2H | Cyclopropyl CH₂ |

Carbon-13 NMR and DEPT Analyses

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, CH₃, and quaternary carbons, a full structural assignment can be made.

The spectrum is expected to show six distinct signals: one for the methyl carbon, one for the methylene carbon of the acetonitrile group, two for the methylene carbons of the cyclopropane ring, one for the quaternary cyclopropyl carbon, and one for the nitrile carbon. The nitrile carbon is characteristically found in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound Predicted data based on standard chemical shift values. Solvent: CDCl₃.

| Chemical Shift (δ) ppm | DEPT-135 Phase | Assignment |

| ~120 | N/A | -CN (Nitrile) |

| ~25 | Negative | -CH₂CN |

| ~20 | N/A | C1 (Quaternary) |

| ~18 | Positive | C1-CH₃ |

| ~15 | Negative | Cyclopropyl CH₂ |

| ~14 | Negative | Cyclopropyl CH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal coupling between the protons within the cyclopropane ring. Cross-peaks would be expected between the non-equivalent geminal protons and between adjacent vicinal protons on the ring, helping to unravel the complex multiplets observed in the 1D spectrum. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached. It would show clear cross-peaks connecting the ¹H signals of the methyl and methylene groups to their corresponding ¹³C signals as listed in the tables above, confirming their direct one-bond connectivity. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying the connectivity around quaternary centers. Key expected correlations for this compound include:

A cross-peak between the methyl protons (δ ~1.15 ppm) and the quaternary carbon (C1, δ ~20 ppm), the adjacent cyclopropyl methylene carbons (δ ~14-15 ppm), and the acetonitrile methylene carbon (δ ~25 ppm).

A cross-peak between the acetonitrile methylene protons (δ ~2.40 ppm) and the quaternary carbon (C1) and the nitrile carbon (δ ~120 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum could provide insights into the preferred conformation of the molecule. For instance, NOE correlations might be observed between the methyl protons and the protons of the acetonitrile methylene group, indicating their spatial closeness.

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Structure Confirmation

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of a compound and for deducing its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the exact mass of the protonated molecule ([M+H]⁺) would be measured and compared to the theoretical value calculated for the formula C₆H₁₀N⁺. This serves as a definitive confirmation of the compound's elemental composition. nih.govpensoft.net

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₀N⁺ | 96.0808 |

| [M+Na]⁺ | C₆H₉NNa⁺ | 118.0627 |

Data based on theoretical calculations for the specified elemental formula. uni.lu

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). youtube.com The analysis of the resulting fragment ions provides detailed structural information. For this compound, several key fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of the nitrile group or cleavage of the cyclopropane ring, which is a strained system.

A plausible fragmentation pathway involves the cleavage of the C-C bond between the cyclopropyl ring and the acetonitrile moiety, leading to characteristic fragment ions. Another likely fragmentation is the loss of a methyl radical from the molecular ion.

Table 4: Predicted MS/MS Fragmentation Data for this compound Precursor Ion: [M+H]⁺ (m/z 96.0808)

| Fragment m/z | Proposed Loss | Proposed Fragment Structure |

| 81.0597 | -CH₃ | Protonated (cyclopropyl)acetonitrile |

| 56.0500 | -C₂H₂N | 1-Methylcyclopropyl cation |

| 55.0547 | -CH₂CN | Methylcyclopropene ion |

| 41.0386 | -C₃H₅N | Propargyl cation / Cyclopropenyl cation |

This detailed spectroscopic analysis provides a comprehensive and unambiguous characterization of the chemical structure and conformation of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed experimental IR and Raman spectroscopic data for this compound are not readily found in published research. This type of analysis is crucial for identifying the principal functional groups and understanding the vibrational modes of the molecule.

For comparison, the related and simpler compound, acetonitrile (CH₃CN), exhibits characteristic vibrational frequencies. In its IR spectrum, a prominent sharp absorption band corresponding to the C≡N stretching vibration is typically observed in the range of 2240-2260 cm⁻¹. nist.govarxiv.org The C-H stretching vibrations of the methyl group appear around 2900-3000 cm⁻¹. arxiv.org Raman spectroscopy also provides complementary information, with the C≡N stretch being a strong and characteristic signal. ias.ac.inchemicalbook.com

In the case of this compound, one would anticipate the presence of these characteristic nitrile and alkyl C-H stretching frequencies. Additionally, vibrational modes associated with the cyclopropyl ring, including ring breathing and C-C bond stretching, would be expected. However, without experimental data, the precise wavenumbers and intensities of these bands for the target molecule remain speculative.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 |

| Methylene (CH₂) | Asymmetric & Symmetric Stretching | 2920 - 2960 |

| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2870 - 2970 |

| Cyclopropyl C-H | Stretching | ~3000 - 3100 |

| Cyclopropyl C-C | Ring Strain/Breathing | Lower frequency region |

Note: This table is based on general spectroscopic principles and data for related compounds, not on experimental data for this compound.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a solved crystal structure for this compound in the primary crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing bond lengths, bond angles, and intermolecular interactions.

The molecular structure of this compound is known from its chemical synthesis and is available in chemical databases like PubChem. uni.lu However, this information is typically a 2D representation or a computed 3D model, not an experimentally determined crystal structure. Information on related derivatives, such as 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (B2804418) and 2-{1-[(methylsulfanyl)methyl]cyclopropyl}acetonitrile, also lacks published crystallographic data. uni.lusigmaaldrich.com

The study of crystal structures of molecules containing an acetonitrile moiety in coordination complexes is more common, but this does not provide direct information on the crystal packing and solid-state conformation of the isolated this compound molecule. nih.gov Without single-crystal X-ray diffraction studies, key structural parameters for this compound in the solid state remain undetermined.

Lack of Specific Computational Research Hinders Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, in-depth computational and theoretical chemistry studies specifically focusing on the compound this compound are not publicly available. This absence of dedicated research prevents the generation of a detailed, data-rich article as outlined by the user's specific requests for quantum chemical calculations and theoretical explorations.

While general principles of computational chemistry can be applied to molecules with similar structural motifs, such as other substituted cyclopropanes or nitriles, this would not fulfill the prompt's strict requirement to focus solely on this compound. Extrapolating data from related compounds would amount to speculation and would not meet the standards of a professional and authoritative scientific article.

The requested sections and subsections, such as "Quantum Chemical Calculations of Electronic Structure and Reactivity" and "Theoretical Exploration of Reaction Mechanisms and Transition States," necessitate specific numerical data. This would include, for instance, calculated bond lengths, bond angles, Mulliken charges, relative energies of different conformers, and the energies of frontier molecular orbitals (HOMO and LUMO). Such data is generated through rigorous computational experiments that, according to available information, have not been performed or published for this compound.

Therefore, until specific computational and theoretical research on this compound is conducted and made available to the scientific community, a detailed and accurate article based on the requested outline cannot be produced.

Computational and Theoretical Chemistry Studies of 2 1 Methylcyclopropyl Acetonitrile

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. While specific molecular dynamics studies on 2-(1-methylcyclopropyl)acetonitrile are not extensively documented in publicly available literature, the principles of MD can be applied to understand its conformational dynamics, interactions with solvents, and transport properties.

MD simulations treat atoms as classical particles moving under the influence of a predefined force field. This force field is a set of potential energy functions that describe the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms. By solving Newton's equations of motion iteratively, the trajectory of each atom in the system is tracked over time, providing a detailed view of the molecule's dynamic behavior.

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Flexibility: The simulation can explore the rotational freedom around the C-C single bond connecting the cyclopropyl (B3062369) and acetonitrile (B52724) moieties. This can reveal the preferred dihedral angles and the energy barriers between different conformations.

Solvation Structure: When simulated in a solvent, such as water or an organic solvent, MD can show how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and reactivity. The amphiphilic nature of molecules like acetonitrile, with both polar and non-polar regions, can lead to complex solvation structures. rsc.org

Transport Properties: Properties like the diffusion coefficient can be calculated from the simulation trajectories, which is important for understanding how the molecule moves in a solution. mdpi.com

Although direct simulation data for this compound is scarce, computational databases like PubChem provide predicted values for properties that are relevant to its dynamics and interactions. One such property is the predicted collision cross-section (CCS), which is a measure of the effective area of an ion in the gas phase. These values are often calculated using computational methods that are related to molecular dynamics.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 96.080776 | 115.5 |

| [M+Na]+ | 118.06272 | 131.5 |

| [M-H]- | 94.066224 | 122.6 |

| [M+NH4]+ | 113.10732 | 136.0 |

| [M+K]+ | 134.03666 | 127.2 |

| [M+H-H2O]+ | 78.070760 | 107.7 |

| [M+HCOO]- | 140.07170 | 137.9 |

| [M+CH3COO]- | 154.08735 | 183.6 |

| [M+Na-2H]- | 116.04817 | 125.9 |

| [M]+ | 95.072951 | 115.3 |

Data sourced from PubChem. uni.lu

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational chemistry is an invaluable tool for identifying and characterizing molecules. For this compound, these methods can provide insights into its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and other spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, typically based on density functional theory (DFT), can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted spectra can then be compared with experimental data to confirm the structure of the molecule. For a related compound, cyclopropyl cyanide, spectroscopic experiments have been crucial in determining its molecular dipole moment. wikipedia.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. After a geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the vibrational modes. For this compound, this would allow for the identification of characteristic peaks, such as the C≡N stretch of the nitrile group and the various C-H and C-C stretches and bends of the methyl and cyclopropyl groups. The nitrile group in similar molecules is known to be a strong electrophile due to the polarization of the C≡N bond. libretexts.orgpressbooks.pub

Other Computationally Predicted Properties: Besides spectroscopic parameters, other molecular properties can be predicted. For instance, the logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity and is often calculated.

Table 2: Computationally Predicted Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H9N |

| Monoisotopic Mass | 95.0735 Da |

Data sourced from PubChem. uni.lu

Applications of 2 1 Methylcyclopropyl Acetonitrile in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Carbocyclic Systems

While direct applications of 2-(1-methylcyclopropyl)acetonitrile in the synthesis of carbocyclic systems are not extensively documented, its structure suggests potential utility in reactions that construct new carbon-carbon bonds. The presence of the nitrile group allows for the generation of a carbanion at the adjacent carbon, which can then participate in various intramolecular cyclization reactions.

One such potential transformation is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic α-cyanoenamines, which can be subsequently hydrolyzed to yield cyclic ketones. synarchive.comdntb.gov.uawikipedia.orglscollege.ac.in For this to be applicable to this compound, it would first need to be elaborated into a dinitrile. For instance, functionalization of the methyl group or the cyclopropane (B1198618) ring to introduce a second nitrile-containing chain would create a suitable precursor for an intramolecular cyclization, leading to the formation of a new carbocyclic ring fused to or containing the cyclopropane moiety. The reaction is conceptually similar to the Dieckmann condensation. wikipedia.org

Furthermore, the cyclopropyl (B3062369) group itself can participate in ring-opening reactions under certain conditions, providing a pathway to larger carbocyclic frameworks. The strain energy of the cyclopropane ring can be harnessed to drive reactions that lead to the formation of five- or six-membered rings.

Utilization in the Construction of Nitrogen-Containing Heterocycles

The nitrile group of this compound is a key functional handle for the synthesis of a variety of nitrogen-containing heterocycles. mdpi.comresearchgate.net These reactions can proceed through either cyclization involving the nitrile group itself or through annulation strategies where the nitrile participates in the formation of a new ring system.

The nitrile functionality can be directly involved in the formation of heterocyclic rings. For instance, treatment of a nitrile with a suitable reagent can lead to the formation of five- or six-membered heterocycles. Intramolecular cyclization of derivatives of this compound, where another functional group is introduced into the molecule, could lead to a variety of heterocyclic systems. nih.govrsc.orgrsc.org For example, if a hydroxyl or amino group were introduced at a suitable position on the cyclopropane ring or the ethyl chain, intramolecular cyclization could lead to the formation of lactones or lactams, respectively.

Rhodium-catalyzed carbonylative C-C bond activation of cyclopropanes has been shown to be an effective method for the synthesis of nitrogen heterocycles. nih.gov This methodology could potentially be applied to derivatives of this compound to construct complex heterocyclic architectures.

Annulation strategies involving the nitrile group can also be envisioned for the synthesis of nitrogen-containing heterocycles. In these reactions, the nitrile group and its neighboring carbon atom can act as a two-atom component in a cycloaddition or condensation reaction to form a new ring. For example, reactions with 1,3-dipoles or other suitable partners could lead to the formation of various five- or six-membered heterocyclic rings. The KO(t)Bu-mediated annulation of acetonitrile (B52724) with aldehydes has been reported to produce substituted dihydropyridin-2(1H)-ones, pyridin-2(1H)-ones, and thiopyridin-2(1H)-ones, demonstrating the utility of the acetonitrile unit in building heterocyclic rings. nih.gov

Precursor for the Synthesis of Amines and Carboxylic Acids

One of the most straightforward and valuable applications of this compound is its use as a precursor for the synthesis of primary amines and carboxylic acids. These transformations are fundamental in organic synthesis and provide access to a wide range of other compounds.

The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation that can be carried out under either acidic or basic conditions. Acidic hydrolysis, typically with an acid like hydrochloric acid, directly yields the carboxylic acid, 2-(1-methylcyclopropyl)acetic acid. chemsrc.com Basic hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Conversely, the reduction of the nitrile group provides a direct route to the corresponding primary amine, 2-(1-methylcyclopropyl)ethanamine. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.

Table 1: Transformation of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O, Reflux; 2. H₃O⁺ | 2-(1-Methylcyclopropyl)acetic acid |

| This compound | HCl, H₂O, Reflux | 2-(1-Methylcyclopropyl)acetic acid |

| This compound | 1. LiAlH₄, Ether; 2. H₂O | 2-(1-Methylcyclopropyl)ethanamine |

Application in Natural Product Synthesis

The cyclopropane motif is present in a wide variety of natural products, often contributing to their unique biological activities. rsc.orgmarquette.edunih.gov While there are no specific reports detailing the use of this compound in the total synthesis of natural products, its structural components are found in several complex molecules. The development of synthetic routes to natural products containing a 1-methylcyclopropyl group attached to a two-carbon chain could potentially utilize this compound as a starting material or a key intermediate. The synthesis of such natural products often involves intricate strategies to construct the strained cyclopropane ring, and having a pre-formed and functionalized cyclopropane building block like this compound could offer a more efficient approach. mdpi.comsci-hub.senih.govresearchgate.netnih.gov

Development of Novel Reagents or Ligands Derived from this compound

The development of novel reagents and ligands is a continuous endeavor in organic chemistry to enable new transformations and improve existing ones. While there is no specific literature on reagents or ligands derived from this compound, its structure offers potential for such applications.

The amine and carboxylic acid derivatives obtained from this compound could serve as scaffolds for the synthesis of chiral ligands for asymmetric catalysis. The rigid cyclopropane unit can provide a well-defined steric environment around a metal center, which is a desirable feature for inducing enantioselectivity. For instance, the corresponding amine could be converted into a chiral phosphine (B1218219) or a salen-type ligand. The unique stereochemical properties of the 1-methylcyclopropyl group could lead to ligands with novel catalytic activities and selectivities.

Synthesis and Chemical Reactivity of Analogues and Derivatives of 2 1 Methylcyclopropyl Acetonitrile

Systematic Variation of the Cyclopropyl (B3062369) Moiety

The synthesis of analogues of 2-(1-methylcyclopropyl)acetonitrile with a varied cyclopropyl moiety allows for the fine-tuning of the molecule's steric and electronic properties. This can be achieved by introducing different substituents onto the cyclopropane (B1198618) ring.

A common strategy for creating these analogues is through cyclopropanation reactions. For instance, the reaction of an appropriately substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, can yield the desired cyclopropyl ring. The substituents on the alkene and the diazo compound will determine the final substitution pattern on the cyclopropane.

Another approach involves the modification of a pre-existing cyclopropane ring. For example, 2-[1-(bromomethyl)cyclopropyl]acetonitrile (B1292069) can be synthesized from 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile using hydrobromic acid or phosphorus tribromide. This bromo-derivative serves as a versatile intermediate for further nucleophilic substitution reactions.

The synthesis of dinitrile-substituted cyclopropanes has been achieved through a tandem Michael-type addition followed by intramolecular cyclization of 2-arylacetonitriles and α-bromoennitriles. nih.gov This method provides access to cyclopropanes with multiple nitrile substituents.

Below is a table summarizing the synthesis of various analogues of this compound with a modified cyclopropyl moiety.

| Substituent on Cyclopropyl Ring | Starting Materials | Reagents and Conditions | Product | Reference(s) |

| 1-Bromomethyl | 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile | HBr or PBr₃, anhydrous conditions, 0–25°C | 2-[1-(Bromomethyl)cyclopropyl]acetonitrile | |

| 1-Aryl, 2-Nitrile | 2-Arylacetonitriles, α-bromoennitriles | Cs₂CO₃, CH₃CN, room temperature, 12 h | Dinitrile-substituted cyclopropanes | nih.gov |

| 1,1-Dichloro-2-(chloromethyl) | Not specified | Not specified | 1,1-Dichloro-2-(chloromethyl)cyclopropane | rsc.org |

| 2-Aryl | 2-Hydroxychalcones | Corey–Chaykovsky cyclopropanation | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | nih.gov |

Modification of the Nitrile Functionality

The nitrile group in this compound and its analogues is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space of these compounds. Common modifications include hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. For example, the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles with potassium hydroxide (B78521) in ethanol (B145695) has been shown to produce the corresponding amides. The rate and extent of hydrolysis can be influenced by the substituents on the cyclopropyl ring, with electron-withdrawing groups generally facilitating the reaction.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic nitrogen atom into the molecule. The choice of reducing agent and reaction conditions can be critical to avoid the reduction of other functional groups that may be present in the molecule.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, ketones. This reaction provides a powerful method for the formation of new carbon-carbon bonds.

A summary of common nitrile group modifications is presented in the table below.

| Reaction | Reagents and Conditions | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (Basic) | OH⁻, H₂O, heat | Carboxylate salt |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary amine |

| Addition of Grignard Reagent | 1. R-MgX, ether; 2. H₃O⁺ | Ketone |

Exploration of Chiral Analogues and Stereoselective Synthesis

The synthesis of chiral analogues of this compound is of significant interest as the stereochemistry of a molecule can have a profound impact on its biological activity and physical properties. Stereoselective synthesis aims to control the formation of specific stereoisomers.

Catalytic Asymmetric Cyclopropanation: One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the use of chiral catalysts. Chiral rhodium complexes, for example, have been successfully employed in the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates, achieving high yields and excellent enantiomeric ratios. rsc.org This methodology could be adapted for the synthesis of chiral this compound analogues.

Enzyme-Catalyzed Reactions: Enzymes are highly stereoselective catalysts and can be employed for the synthesis of chiral compounds. For instance, enzyme-catalyzed carbene transfer reactions have been used for the efficient and stereoselective synthesis of pyruvate-containing cyclopropanes. utdallas.edu Lipases can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for the separation of the two.

Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. This approach has been widely used in stereoselective synthesis.

The table below highlights some approaches to the stereoselective synthesis of chiral cyclopropane derivatives.

| Method | Key Feature | Example Application | Reference(s) |

| Catalytic Asymmetric Cyclopropanation | Chiral metal complex (e.g., Rhodium) | Synthesis of cyclopropyl α-amino carboxylates | rsc.org |

| Enzyme-Catalyzed Carbene Transfer | High stereoselectivity of enzymes | Synthesis of pyruvate-containing cyclopropanes | utdallas.edu |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture | Enantioselective synthesis of β-lactamase inhibitors | nih.gov |

| 1,2-Chirality Transfer | Transfer of chirality from an adjacent center | Stereoselective synthesis of bicyclic cyclopropane derivatives | nih.gov |

Comparative Reactivity Studies of Derivatives

The systematic variation of the substituents on the cyclopropyl ring of this compound analogues allows for a detailed investigation of the electronic and steric effects on their reactivity.

Electronic Effects: The nature of the substituents on the cyclopropyl ring can significantly influence the reactivity of the molecule. Electron-withdrawing groups, such as halogens or nitro groups, can increase the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions. Conversely, electron-donating groups can decrease this reactivity. A Hammett plot, which correlates reaction rates with substituent constants (σ), can be used to quantify these electronic effects. For example, a study on the gas-phase reactions of seleniranium ions showed a positive ρ value in the Hammett plot, indicating that electron-withdrawing groups accelerate the reaction.

Steric Effects: The size of the substituents on the cyclopropyl ring can also play a crucial role in determining the reactivity and regioselectivity of reactions. Bulky substituents can hinder the approach of reagents to a particular reaction site, leading to a decrease in reaction rate or a change in the product distribution. For instance, in the synthesis of 3-sulfonyl-2-aminopyridines, the preparation of sterically demanding cyclopropyl derivatives resulted in longer reaction times and lower yields compared to less hindered analogues. acs.org

A hypothetical comparative reactivity table is presented below, illustrating how different substituents might influence the outcome of a generic nucleophilic substitution reaction.

| Substituent (R) on 2-(1-R-cyclopropyl)acetonitrile | Relative Rate of Nucleophilic Substitution | Product Yield | Predominant Reaction Pathway |

| -CH₃ (Methyl) | 1.0 | Moderate | Substitution |

| -Cl (Chloro) | > 1.0 | High | Substitution/Elimination |

| -OCH₃ (Methoxy) | < 1.0 | Low | Substitution |

| -C₆H₅ (Phenyl) | Variable (depends on nucleophile) | Moderate | Substitution/Ring-opening |

Advanced Methodologies for the Study of 2 1 Methylcyclopropyl Acetonitrile

Flow Chemistry Approaches for Synthesis and Reaction Optimization

Flow chemistry, or continuous-flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.net The inherent characteristics of flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, contained volumes, make them particularly suitable for optimizing challenging chemical transformations. researchgate.netuc.pt

In the context of producing key pharmaceutical intermediates, flow chemistry has been successfully applied to optimize the synthesis of 2-(1-Methylcyclopropyl)acetonitrile. researchgate.net Researchers have focused on enhancing reaction yield and throughput by systematically adjusting parameters like temperature and residence time. For instance, in one study, the synthesis was transitioned from a batch process to a continuous-flow setup to improve safety and efficiency. researchgate.net

The optimization process revealed a clear correlation between reaction conditions and product yield. Initial attempts at 80°C with varying residence times showed moderate success, with the optimal condition at this temperature yielding 75% of the desired product and a productivity of 38.6 g/day . researchgate.net By lowering the temperature to 60°C and adjusting the residence time, a significant improvement was observed, achieving a 92% yield and increasing the potential daily output to 47.4 g. researchgate.net This demonstrates the fine control that flow chemistry offers, allowing for rapid optimization to identify the most efficient and productive reaction conditions. researchgate.net

Table 1: Optimization of this compound Synthesis in Continuous Flow

| Entry | Temperature (°C) | Residence Time (min) | Overall Flow Rate (mL/min) | Yield (%) | Productivity (g/day) |

|---|---|---|---|---|---|

| 1 | 80 | 30 | 0.533 | 75 | 38.6 |

| 2 | 60 | 30 | 0.533 | 92 | 47.4 |

This table is based on data presented in a study on the continuous-flow synthesis optimization. researchgate.net

The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous process. nih.govflinders.edu.au This minimizes the need for manual handling, isolation, and purification of intermediates, which in turn reduces waste, minimizes operator exposure to potentially hazardous materials, and streamlines the supply chain. nih.gov

Green Chemistry Principles in Synthesis and Transformation

Green chemistry is a foundational approach to chemical design and engineering that seeks to minimize or eliminate the use and generation of hazardous substances. msu.edusemanticscholar.org Its twelve principles provide a framework for creating safer, more efficient, and environmentally benign chemical processes. msu.eduresearchgate.net The application of flow chemistry to the synthesis of this compound inherently aligns with several of these core principles.

Principle 1: Waste Prevention: Flow chemistry's capacity for precise optimization directly contributes to waste prevention. greenchemistry-toolkit.org By maximizing reaction yield, as demonstrated in the synthesis of this compound where yields were pushed to 92%, the formation of unwanted byproducts is minimized. researchgate.net

Principle 9: Catalysis: While the specific example did not detail a catalytic step for the nitrile formation, flow chemistry is highly compatible with various catalytic methods, including heterogeneous catalysts in packed-bed reactors. nih.gov This approach can replace stoichiometric reagents with more efficient and recyclable catalytic alternatives, improving atom economy. greenchemistry-toolkit.org

Principle 11: Real-time Analysis for Pollution Prevention: Flow systems can be readily equipped with in-line analytical tools (e.g., HPLC, IR, NMR) to monitor a reaction's progress in real-time. flinders.edu.au This allows for immediate adjustments to maintain optimal conditions, prevent runaway reactions, and ensure high product quality, thereby preventing the generation of off-spec material that would become waste.

Principle 12: Inherently Safer Chemistry for Accident Prevention: The small internal volume of flow reactors significantly reduces the quantity of hazardous material present at any given moment compared to a large-scale batch reactor. d-nb.info This miniaturization, combined with superior temperature and pressure control, drastically lowers the risk of thermal runaways and other process-related accidents.

Table 2: Alignment of Flow Synthesis with Green Chemistry Principles

| Flow Chemistry Feature | Corresponding Green Chemistry Principle | Benefit for this compound Synthesis |

|---|---|---|

| High Yield Optimization | 1. Waste Prevention | Reduces formation of byproducts and downstream purification waste. researchgate.netgreenchemistry-toolkit.org |

| Enhanced Heat Transfer | 6. Design for Energy Efficiency | Lowers energy consumption for heating/cooling the reaction. researchgate.net |

| In-line Process Monitoring | 11. Real-time Analysis | Allows for precise control, preventing failed batches and waste. flinders.edu.au |

| Small Reactor Volume | 12. Inherently Safer Chemistry | Minimizes risk by limiting the amount of hazardous reagents at any time. d-nb.info |

Mechanistic Studies Using Isotopic Labeling and Kinetic Isotope Effects

To fully understand and further optimize reactions involving this compound, it is crucial to elucidate the underlying reaction mechanisms. Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for this purpose, providing detailed insight into bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgnih.gov

A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H). wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. core.ac.uk For instance, if a reaction involved the abstraction of a proton from the carbon adjacent to the nitrile group (the α-carbon) in the rate-limiting step, one would expect a significant primary KIE (kH/kD > 1). This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break and thus resulting in a slower reaction rate for the deuterated compound. core.ac.uk Typical values for deuterium PKIEs range from 2 to 8. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located elsewhere in the molecule, often on a carbon atom adjacent to the reaction center. wikipedia.org These effects are typically much smaller than PKIEs but provide valuable information about changes in the steric environment or hybridization at the transition state. nih.gov For example, if a reaction involving this compound proceeded through a transition state where the α-carbon rehybridized from sp³ to sp², a normal α-SKIE (kH/kD > 1, typically 1.1–1.2) would be expected. Conversely, a change from sp² to sp³ would result in an inverse α-SKIE (kH/kD < 1, typically 0.8–0.9). wikipedia.org

By synthesizing isotopically labeled versions of this compound and its reaction partners, researchers could perform competition experiments or individual kinetic runs to measure these effects. The resulting data would allow for the validation or refutation of proposed mechanistic pathways, leading to a more profound understanding of the compound's reactivity.

Table 3: Interpreting Kinetic Isotope Effects (KIEs) in Mechanistic Studies

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary | Isotope is on an atom whose bond is broken/formed in the rate-determining step. | > 2 | Indicates the C-H bond is breaking in the rate-limiting step. core.ac.uk |

| Secondary (α) | Isotope is on the carbon atom undergoing reaction (but its bond is not broken). | > 1 (Normal) | Suggests a change in hybridization from sp³ to sp² at the transition state. wikipedia.org |

| Secondary (α) | Isotope is on the carbon atom undergoing reaction (but its bond is not broken). | < 1 (Inverse) | Suggests a change in hybridization from sp² to sp³ at the transition state. wikipedia.org |

Conclusion and Future Perspectives in the Research of 2 1 Methylcyclopropyl Acetonitrile

Summary of Key Research Findings and Contributions

Research into 2-(1-methylcyclopropyl)acetonitrile is still in its nascent stages, with a notable absence of extensive dedicated studies. However, by examining the synthesis of analogous structures and the well-documented chemistry of its constituent functional groups, we can infer its key potential contributions.

The primary significance of this compound lies in its identity as a bifunctional molecule. The cyclopropyl (B3062369) motif is a highly sought-after feature in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can impart favorable properties to drug candidates, such as enhanced metabolic stability and improved binding affinity to biological targets. The presence of the methyl group on the cyclopropane (B1198618) ring can further influence its lipophilicity and steric interactions.

The acetonitrile (B52724) moiety, on the other hand, is a versatile synthetic handle. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, opening up a plethora of possibilities for molecular elaboration. This dual-nature of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.

While direct synthetic routes to this compound are not extensively reported in peer-reviewed literature, patents for structurally related compounds, such as 1-hydroxymethyl cyclopropyl acetonitrile, shed light on potential synthetic strategies. These often involve the construction of the cyclopropane ring followed by the introduction of the acetonitrile functionality, or vice versa.

Identification of Remaining Challenges and Unexplored Avenues

The most significant challenge in the study of this compound is the current scarcity of dedicated research. The lack of reported synthetic protocols tailored specifically for this compound hinders its accessibility for further investigation. Developing efficient and stereoselective methods for its synthesis is a critical first step that needs to be addressed.

Furthermore, the reactivity of this compound remains largely unexplored. A systematic investigation into its chemical behavior under various reaction conditions is necessary to unlock its full synthetic potential. For instance, the influence of the 1-methylcyclopropyl group on the reactivity of the adjacent nitrile functionality is an area ripe for investigation. Understanding how the strained ring affects the electronic properties and steric accessibility of the nitrile group will be crucial for its effective utilization in organic synthesis.

The biological activity of this compound and its derivatives is another completely unexplored frontier. Given the prevalence of cyclopropyl groups in bioactive molecules, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. Screening its biological properties would be a logical and potentially fruitful avenue of research.

Potential for Further Scientific and Synthetic Exploitation

The potential for further scientific and synthetic exploitation of this compound is vast. As a versatile building block, it can be employed in the synthesis of a wide array of complex organic molecules. The nitrile group can participate in a variety of transformations, including:

Reduction: To yield the corresponding primary amine, 2-(1-methylcyclopropyl)ethanamine, a valuable synthon for the introduction of the 1-methylcyclopropylethylamine moiety.

Hydrolysis: To produce 2-(1-methylcyclopropyl)acetic acid, which can be further functionalized.

Cycloadditions: The nitrile group can potentially participate in cycloaddition reactions to form heterocyclic systems.

The development of catalytic methods for the functionalization of the C-H bonds of the cyclopropane ring in this compound would represent a significant advancement, allowing for the late-stage modification of molecules containing this fragment.

Moreover, the unique steric and electronic properties of the 1-methylcyclopropyl group could be exploited in asymmetric catalysis, where it could act as a chiral directing group or ligand component.

Broader Impact on Organic Synthesis and Materials Science

The exploration of this compound and its chemistry is poised to have a broader impact on several scientific disciplines. In organic synthesis, the development of new methods for the preparation and transformation of this compound will enrich the toolbox of synthetic chemists, providing access to novel molecular architectures.

In the realm of materials science, the incorporation of the 1-methylcyclopropylacetonitrile moiety into polymers or other materials could lead to the development of substances with unique properties. The rigid cyclopropyl unit can influence the thermal and mechanical properties of polymers, while the polar nitrile group can affect their solubility and electronic characteristics. The potential for this compound to be a precursor to novel monomers for polymerization is an exciting prospect.

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for analyzing 2-(1-methylcyclopropyl)acetonitrile in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with acetonitrile as a mobile phase modifier is effective. A chemometric approach (e.g., face-centered central composite design) can optimize parameters such as acetonitrile content (e.g., 40–60% v/v), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). This balances retention time, peak symmetry, and resolution .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Acetonitrile (%) | 40–60 |

| Temperature (°C) | 25–40 |

| Flow rate (mL/min) | 0.8–1.2 |

Q. How does the cyclopropane ring in this compound influence its stability under thermal or radical-generating conditions?

- Methodological Answer : The 1-methylcyclopropyl group stabilizes radicals through hyperconjugation but may accelerate decomposition under high temperatures. Compare thermal degradation rates using thermogravimetric analysis (TGA) and radical trapping experiments (e.g., with DPPH). Studies on analogous perester thermolysis show rate constants of 4.2 × 10⁻⁵ s⁻¹ (cyclopropyl) vs. 7.4 × 10⁻⁵ s⁻¹ (1-methylcyclopropyl) at 110°C, suggesting moderate stabilization by methyl substitution .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Cyclopropanation of allylic nitriles via Simmons-Smith reactions or transition-metal-catalyzed cross-coupling. For example, react 2-methylallyl acetonitrile with CH₂I₂/Zn(Cu) to form the cyclopropane ring. Monitor reaction progress using GC-MS or ¹H NMR to detect intermediates like 1-methylcyclopropyl radicals .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylcyclopropyl group impact the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution and steric maps (e.g., using NBO analysis). Experimentally, compare reaction rates with control compounds (e.g., cyclopropyl vs. 1-methylcyclopropyl derivatives) in SN2 or Diels-Alder reactions. Evidence from radical stability studies indicates methyl substitution enhances hyperconjugative stabilization, which may lower activation energy in certain pathways .

Q. What are the challenges in quantifying trace impurities (e.g., residual solvents or degradation products) in this compound?

- Methodological Answer : Use EPA Method 8260B/5035A for purge-and-trap GC-MS analysis of volatile impurities (e.g., acetonitrile, methanol). For non-volatile degradation products, employ LC-MS/MS with a C18 column and acetonitrile/water gradient. Calibrate with certified reference materials (e.g., Carbonyl DNPH Mixtures at 2 µg/mL in acetonitrile) .

Q. Can this compound serve as a precursor for bioactive molecules, such as amino acid derivatives?

- Methodological Answer : Yes, enzymatic or chemical hydrolysis of the nitrile group can yield carboxylic acids. For example, 2-(1-methylcyclopropyl)-D-glycine (MecPGly) is synthesized via nitrilase-catalyzed hydrolysis. Validate product stereochemistry using chiral HPLC or X-ray crystallography .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stabilization effect of the 1-methylcyclopropyl group in radical reactions. How can these discrepancies be resolved?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent polarity, temperature) using kinetic isotope effects (KIE) and radical clock methodologies. For instance, perester thermolysis data suggest a shift from two-bond to one-bond cleavage mechanisms at higher temperatures, which may mask stabilization effects. Replicate studies under controlled conditions (e.g., 110°C, inert atmosphere) to isolate variables .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment due to nitrile group flammability.

- Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent radical-induced degradation.

- Employ PPE (gloves, goggles) and fume hoods to avoid inhalation/contact (H311/H331 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products